Cas no 94-62-2 (Piperine)

Piperine is a bioavailable alkaloid derived from Piper nigrum L., offering enhanced absorption rates and increased efficacy in formulations. Its key advantages include improved solubility, thermal stability, and reduced degradation, making it an attractive ingredient for pharmaceuticals, nutraceuticals, and cosmetic applications requiring sustained release properties.
Piperine structure
Piperine structure
Product Name:Piperine
CAS No:94-62-2
MF:C17H19NO3
MW:285.337664842606
MDL:MFCD00005839
CID:34754
PubChem ID:24898568
Update Time:2025-08-28

Piperine Chemical and Physical Properties

Names and Identifiers

    • Piperine
    • N-PIPEROYLPIPERIDIN
    • (E,E)-1-[5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-piperidine
    • FEMA 2909
    • 5-BENZO[1,3]DIOXOL-5-YL-1-PIPERIDIN-1-YL-PENTA-2,4-DIEN-1-ONE
    • 1-PIPERONYLPIPERIDINE
    • 1-PIPEROYLPIPERIDINE
    • 1-PIPERYLPIPERIDINE
    • Piperin
    • PIPERINE(P)
    • PIPERINE(P) PrintBack
    • PIPERINE(RG)
    • (E,E)-1-Piperoylpiperidine
    • Bioperine
    • PIPERLINE
    • Piperylpiperidine
    • trans,trans-1-piperoylpiperidine
    • 1-[5-(1,3-Benzodioxol-5-yl)-2,4-pentadienoyl]piperidine
    • black pepper extract, peperine
    • Piperoylpiperidine
    • FEMA No. 2909
    • N-[(E,E)-Piperoyl]piperidine
    • Piperidine, 1-piperoyl-, (E,E)-
    • Piperine (aliphatic)
    • 1-Piperoylpiperidine, (E,E)-
    • 1-[(2E,4E)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoyl]piperidine
    • N-(E,E)-piperoyl-piperidine
    • piperidine, 1-[(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-
    • U71XL721QK
    • MXXWOMGUGJBKIW-YPCII
    • (2E,4E)-5-(1,3-Benzodioxol-5-yl)-1-(1-piperidinyl)-2,4-pentadien-1-one (ACI)
    • Piperidine, 1-[(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]- (9CI)
    • Piperidine, 1-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-, (E,E)- (ZCI)
    • Piperidine, 1-piperoyl-, (E,E)- (8CI)
    • Piperine (6CI)
    • (2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)penta-2,4-dien-1-one
    • (E,E)-1-[5-(1,3-Benzodioxol-5-yl)-2,4-pentadienoyl]piperidine
    • (E,E)-5-(3,4-Methylenedioxyphenyl)-2,4-pentadienoylpiperidide
    • Bioperin
    • NSC 21727
    • Pepper oil
    • N-((E,E)-piperoyl)piperidine
    • MLS002473213
    • SMR001548271
    • PIPERINE, 97% [94-62-2]
    • PIPERINE, 99% [94-62-2]
    • MLS002153830
    • 1-[(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]piperidine
    • SMR000112278
    • MLSMR
    • 1-Piperoylpiperidine; (2E,4E)-form
    • 1-[(2E,4E)-5-(1,3-benzodioxol-5-yl)-2,4-pentadienoyl]piperidine
    • 1-Piperoyl-piperidine
    • MLS006011979
    • Piperine98%
    • MDL: MFCD00005839
    • Inchi: 1S/C17H19NO3/c19-17(18-10-4-1-5-11-18)7-3-2-6-14-8-9-15-16(12-14)21-13-20-15/h2-3,6-9,12H,1,4-5,10-11,13H2/b6-2+,7-3+
    • InChI Key: MXXWOMGUGJBKIW-YPCIICBESA-N
    • SMILES: C(/C1C=CC2OCOC=2C=1)=C\C=C\C(N1CCCCC1)=O
    • BRN: 90741

Computed Properties

  • Exact Mass: 285.13600
  • Monoisotopic Mass: 285.13649347 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 412
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 2
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 38.8
  • Surface Charge: 0
  • Tautomer Count: nothing
  • Molecular Weight: 285.34

Experimental Properties

  • Color/Form: White powder
  • Density: 1.0864 (rough estimate)
  • Melting Point: 128.0 to 133.0 deg-C
  • Boiling Point: 498.524°C at 760 mmHg
  • Flash Point: 255.3±27.3 °C
  • Refractive Index: 1.5400 (estimate)
  • Solubility: 0.04g/l
  • Water Partition Coefficient: 40 mg/L (18 ºC)
  • Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents.
  • PSA: 38.77000
  • LogP: 2.93510
  • Merck: 7472
  • FEMA: 2909
  • pka: 12.22(at 18℃)
  • Solubility: Almost insoluble in water, soluble in ethanol, benzene, acetic acid.
  • Sensitiveness: Sensitive to light, humidity and air
  • Vapor Pressure: 0.0±1.3 mmHg at 25°C

Piperine Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H302
  • Warning Statement: P264-P270-P301+P312+P330-P501
  • WGK Germany:3
  • Hazard Category Code: R21/22
  • Safety Instruction: S22-S24/25-S36/37
  • RTECS:TN2321500
  • Hazardous Material Identification: Xn
  • TSCA:Yes
  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • Risk Phrases:R21/22

Piperine Customs Data

  • HS CODE:2939999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Piperine Pricemore >>

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Piperine Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Tetrahydrofuran
Reference
Three-component synthesis of (E)-α,β-unsaturated amides of the piperine family
Schobert, Rainer; Siegfried, Sven; Gordon, Gary J., Journal of the Chemical Society, 2001, (19), 2393-2397

Production Method 2

Reaction Conditions
Reference
A metal-free approach for transamidation of amides with amines in aqueous media
Srinivas, Mahesuni; Hudwekar, Abhinandan D.; Venkateswarlu, Vunnam; Reddy, G. Lakshma; Kumar, K. A. Aravinda; et al, Tetrahedron Letters, 2015, 56(33), 4775-4779

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Alumina Solvents: Dichloromethane ,  Dibromodifluoromethane
Reference
Stereoselective synthesis of piperamide alkaloids by modified Ramberg-Baecklund reaction
Li, Yang; Zhang, Yu; Wang, Xiao Long; Huang, Zhi; Cao, Xiao Ping, Chinese Chemical Letters, 2004, 15(6), 631-634

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Alumina Solvents: Dichloromethane ,  Dibromodifluoromethane ;  1 h, rt
Reference
Stereoselective synthesis of naturally occurring unsaturated amide alkaloids by a modified Ramberg-Baecklund reaction
Li, Yang; Zhang, Yu; Huang, Zhi; Cao, Xiaoping; Gao, Kun, Canadian Journal of Chemistry, 2004, 82(5), 622-630

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide ,  Water ;  30 min, rt
1.2 6 - 8 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Identification and optimization of piperine analogues as neuroprotective agents for the treatment of Parkinson's disease via the activation of Nrf2/keap1 pathway
Wang, Lun; Cai, Xiaoying; Shi, Mingsong; Xue, Linlin; Kuang, Shuang; et al, European Journal of Medicinal Chemistry, 2020, 199,

Production Method 6

Reaction Conditions
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine
Reference
Addition of carbon nucleophiles to aldehyde tosylhydrazones of aromatic and heteroaromatic-compounds: total synthesis of piperine and its analogs
Chandrasekhar, S.; Reddy, M. Venkat; Reddy, K. Srinivasa; Ramarao, C., Tetrahedron Letters, 2000, 41(15), 2667-2670

Production Method 7

Reaction Conditions
1.1 Reagents: Catecholborane
1.2 Reagents: Sodium carbonate Catalysts: Potassium hydroxide ,  Palladium diacetate Solvents: Ethanol
Reference
New access to conjugated dien- and enamides. Synthesis of dehydropipernonaline, pipernonaline and related biologically active amides
Kaga, Harumi; Ahmed, Zaheer; Gotoh, Kohei; Orito, Kazuhiko, Synlett, 1994, (8), 607-8

Production Method 8

Reaction Conditions
1.1 Reagents: Triethylamine ,  N-Bromosuccinimide ,  Lithium chloride Catalysts: Triphenylantimony ,  Palladium diacetate ,  1-Butanaminium, N,N,N-tributyl-, 2,2,2-trifluoroacetate (1:1) Solvents: Dichloroethane
Reference
Catalytic Hunsdiecker reaction and one-pot catalytic Hunsdiecker-Heck strategy: synthesis of α,β-unsaturated aromatic halides, α-(dihalomethyl)benzenemethanols, 5-aryl-2,4-pentadienoic acids, dienoates and dienamides
Naskar, Dinabandhu; Roy, Sujit, Tetrahedron, 2000, 56(10), 1369-1377

Production Method 9

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic anhydride ,  2-Iodopyridine Solvents: Dichloromethane ;  15 min, -20 °C
1.2 Reagents: Triethylamine ,  Benzeneseleninic acid ,  Dess-Martin periodinane Solvents: Dichloromethane ;  2 h, rt; 5 min, -20 °C; 5 - 60 min, -20 °C → 25 °C
1.3 Reagents: Sodium carbonate Solvents: Water ;  25 °C
Reference
Chemoselective α,β-Dehydrogenation of Saturated Amides
Teskey, Christopher J.; Adler, Pauline; Goncalves, Carlos R.; Maulide, Nuno, Angewandte Chemie, 2019, 58(2), 447-451

Production Method 10

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane
Reference
A Short, Efficient, and Stereoselective Synthesis of Piperine and its Analogues
Bauer, Adriano; Nam, Jun-Hyun; Maulide, Nuno, Synlett, 2019, 30(4), 413-416

Production Method 11

Reaction Conditions
1.1 Reagents: Benzenemethanamine, 4-ethenyl-N,N-diethyl-, polymer with 1,1′-[1,4-butanediylbis… Solvents: 1-Propanol ;  24 h, 80 °C
Reference
Chromatography-Free Wittig Reactions using a Bifunctional Polymeric Reagent
Leung, Peter Shu-Wai; Teng, Yan; Toy, Patrick H., Organic Letters, 2010, 12(21), 4996-4999

Production Method 12

Reaction Conditions
1.1 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide ;  8 h, rt
Reference
The development of novel cytochrome P450 2J2 (CYP2J2) inhibitor and the underlying interaction between inhibitor and CYP2J2
Tian, Xiangge; Zhou, Meirong; Ning, Jing; Deng, Xiaopeng; Feng, Lei; et al, Journal of Enzyme Inhibition and Medicinal Chemistry, 2021, 36(1), 737-748

Production Method 13

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  20 h, reflux
Reference
Method for synthesis of piperine
, China, , ,

Production Method 14

Reaction Conditions
1.1 Reagents: 2,4-Dichloro-6-methoxy-1,3,5-triazine Catalysts: Dabco Solvents: Ethyl acetate ;  30 min, rt
1.2 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Ethyl acetate ;  30 min, rt; 1 h, rt
Reference
Catalytic and Sustainable Amide Bond Formation using a DABCO/Dichlorotriazine System
Adler, Pauline ; Gras, Marion ; Smietana, Michael, ChemCatChem, 2023, 15(10),

Production Method 15

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  10 min, cooled; rt; 2 h, rt
1.2 Solvents: Dichloromethane ;  2 - 2.5 h, 60 °C
Reference
Synthesis, Antimicrobial, Antioxidant and Nematicidal Activity of (2E,4E)-5-(Benzo[d] [1,3]dioxol-5-yl)penta-2,4-dienamides
Wahab, Aneela; Sultana, Amina; Khan, Khalid Mohammed; Sherwani, Sikandar K.; Perveen, Zeba; et al, Journal of the Chemical Society of Pakistan, 2015, 37(5), 1008-1014

Production Method 16

Reaction Conditions
1.1 Reagents: 1,1-Dimethylethyl 1-(1,1-dimethylethoxy)-2(1H)-isoquinolinecarboxylate Solvents: Dichloromethane ;  30 min, rt
1.2 24 h, rt
Reference
Carboxamidation of carboxylic acids with 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) without bases
Saito, Yukako; Ouchi, Hidekazu; Takahata, Hiroki, Tetrahedron, 2008, 64(49), 11129-11135

Production Method 17

Reaction Conditions
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; 18 h, rt
Reference
Method for synthesizing piperine from 5-(1,2-methylenedioxyphenyl)-2-pentenal by oxidation and condensation
, China, , ,

Production Method 18

Reaction Conditions
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt
Reference
Synthesis of (E,E)-Dienones and (E,E)-Dienals via Palladium-Catalyzed γ,δ-Dehydrogenation of Enones and Enals
Pan, Gao-Fei; Zhang, Xing-Long; Zhu, Xue-Qing; Guo, Rui-Li; Wang, Yong-Qiang, iScience, 2019, 20, 229-236

Production Method 19

Reaction Conditions
1.1 Reagents: Pivalic acid Catalysts: Cupric acetate ,  Palladium diacetate ,  1,1′-[1,2-Ethanediylbis(sulfinyl)]bis[benzene] Solvents: Acetonitrile ;  24 h, 100 °C
Reference
Synthesis of conjugated dienes via palladium-catalyzed aerobic dehydrogenation of unsaturated acids and amides
Keerthana, Meledath Sudhakaran; Jeganmohan, Masilamani, Chemical Communications (Cambridge, 2022, 58(63), 8814-8817

Production Method 20

Reaction Conditions
1.1 Reagents: Oxalyl chloride Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 4 h, rt
1.2 Solvents: Toluene ;  rt; rt → reflux; 16 h, reflux
Reference
Environmentally Benign Transamidation Protocol for Weakly Nucleophilic Aromatic Amines with N-Acyl-2-piperidinones: Catalyst-, Additive-, Base- and Solvent-Free Condition
Rajan, Ida Angel Priya Samuel; Subramani, Muthuraman; Pushparathinam, Gopinath; Rajendran, Saravanakumar, Asian Journal of Organic Chemistry, 2022, 11(9),

Piperine Raw materials

Piperine Preparation Products

Piperine Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:94-62-2)Piperine
Order Number:LE1093;LE10396
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:40
Price ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:94-62-2)Piperine
Order Number:A1205859
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 03:43
Price ($):282.0
Email:sales@amadischem.com

Piperine Spectrogram

GC-MS
GC-MS
1H NMR JEOL CDCl3
1H NMR
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:94-62-2)Piperine
LE1093;LE10396
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
Email
Amadis Chemical Company Limited
(CAS:94-62-2)Piperine
A1205859
Purity:99%
Quantity:100g
Price ($):282.0
Email